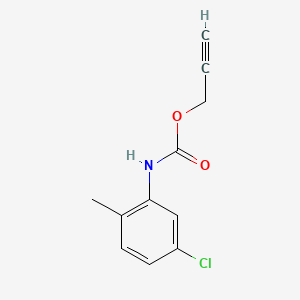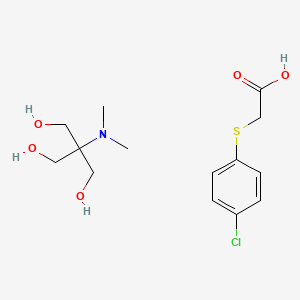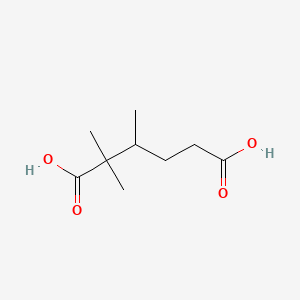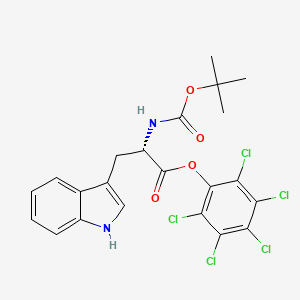
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, while the pentachlorophenyl ester facilitates the coupling of amino acids in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-Butoxycarbonyl-L-tryptophan is then reacted with pentachlorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield L-tryptophan.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: L-tryptophan.
科学的研究の応用
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid derivative. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it is employed in the study of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester involves the protection of the amino group of L-tryptophan, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The pentachlorophenyl ester facilitates the coupling of amino acids by forming a highly reactive intermediate that readily reacts with nucleophiles.
類似化合物との比較
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is similar to other Boc-protected amino acid esters, such as:
- N-tert-Butoxycarbonyl-L-phenylalanine pentachlorophenyl ester
- N-tert-Butoxycarbonyl-L-alanine pentachlorophenyl ester
These compounds also serve as protected amino acid derivatives used in peptide synthesis. this compound is unique due to the presence of the indole side chain of tryptophan, which can participate in additional interactions and reactions, making it particularly useful in the synthesis of complex peptides and proteins.
特性
分子式 |
C22H19Cl5N2O4 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H19Cl5N2O4/c1-22(2,3)33-21(31)29-13(8-10-9-28-12-7-5-4-6-11(10)12)20(30)32-19-17(26)15(24)14(23)16(25)18(19)27/h4-7,9,13,28H,8H2,1-3H3,(H,29,31)/t13-/m0/s1 |
InChIキー |
QVSNUQISGGSLND-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


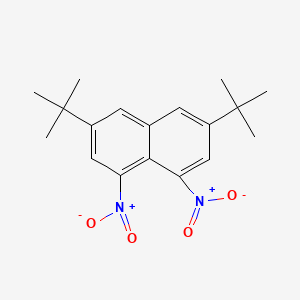
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
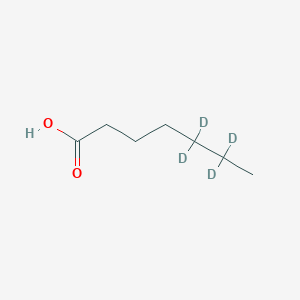
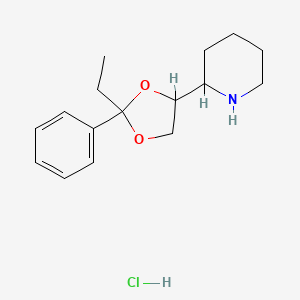
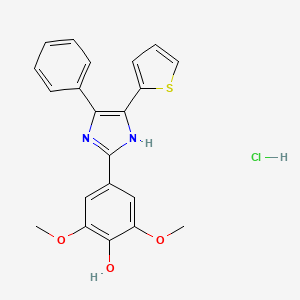
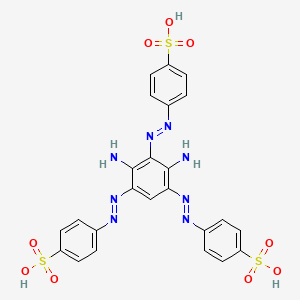
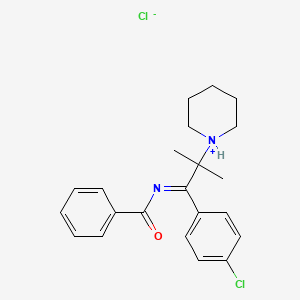
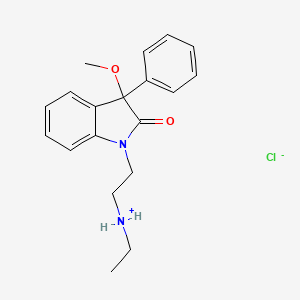
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
